Lead molybdate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dioxido(dioxo)molybdenum;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.Pb/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUNRGGMKUAPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

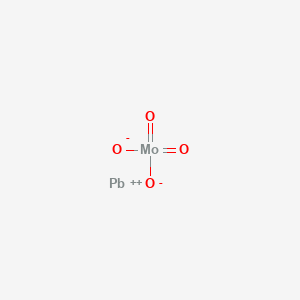

[O-][Mo](=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] | |

| Record name | Lead molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10190-55-3 | |

| Record name | Lead molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead molybdenum oxide (PbMoO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGP849K028 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Lead Molybdate (PbMoO₄): Crystal Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core crystal structure and properties of lead molybdate (PbMoO₄). It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize technologies and instrumentation where this crystal is a key component. This document details its fundamental characteristics, methods of synthesis, and key applications, with a focus on data presentation and experimental context.

Introduction to this compound

Lead(II) molybdate is an inorganic compound that can be found in nature as the mineral wulfenite. Synthetically grown single crystals of this compound are of significant technological importance due to their excellent acousto-optic and scintillating properties. These properties make it a critical material in various scientific and industrial fields, including laser technology, telecommunications, medical imaging, and high-energy physics. Its high density and stability also contribute to its utility in these demanding applications.

Crystal Structure

This compound crystallizes in the tetragonal system with a scheelite structure. This structure is characterized by a specific arrangement of Pb²⁺ and MoO₄²⁻ ions in the crystal lattice.

Crystallographic Data

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | |

| Space Group | I4₁/a (No. 88) | |

| Lattice Parameters | a = 5.433 - 5.439 Å | |

| c = 12.110 - 12.114 Å | ||

| Unit Cell Volume | ~358 ų | |

| Formula Units (Z) | 4 | |

| Cleavage | {011}, distinct |

Physical and Chemical Properties

This compound is a robust material with several key physical and chemical properties that make it suitable for its various applications. It typically appears as a yellow or colorless crystalline solid.

Summary of Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molar Mass | 367.16 g/mol | |

| Density | 6.95 g/cm³ | |

| Melting Point | 1060 - 1070 °C | |

| Hardness (Mohs) | 2.75 - 3 | |

| Thermal Conductivity | 15 ± 2 mW/(cm·°C) | |

| Thermal Expansion (αₐ) | 12.4 x 10⁻⁶ /K | |

| Thermal Expansion (α꜀) | 26.7 x 10⁻⁶ /K | |

| Solubility | Insoluble in water and ethanol |

Optical and Acousto-Optic Properties

The optical and acousto-optic properties of this compound are central to its primary applications. It is transparent over a wide range of wavelengths and possesses a high refractive index.

Optical Properties

| Property | Value | Wavelength | Reference(s) |

| Transparency Range | 0.42 - 5.5 µm | ||

| Refractive Index (nₒ) | 2.402 | 632.8 nm | |

| Refractive Index (nₑ) | 2.304 | 632.8 nm | |

| Birefringence (Δn) | 0.098 | 632.8 nm | Calculated |

Acousto-Optic Properties

The acousto-optic figure of merit (M₂) is a key parameter that quantifies the efficiency of the interaction between light and sound waves in the material. This compound exhibits a high M₂ value, making it an excellent material for acousto-optic devices.

| Property | Value | Reference(s) |

| Acousto-Optic Figure of Merit (M₂) | 36.5 x 10⁻¹⁵ s³/kg | |

| Acoustic Velocity (longitudinal) | 3.63 x 10³ m/s | |

| Acoustic Attenuation | 1.0 ± 0.2 dB/µs at 500 MHz |

Elastic and Photoelastic Constants

The interaction between acoustic waves and the optical properties of the crystal is described by the elastic and photoelastic tensors.

Elastic Constants (at constant electric field, in 10¹⁰ N/m²)

| Constant | Value |

| c₁₁ | 10.8 |

| c₃₃ | 9.8 |

| c₄₄ | 3.36 |

| c₆₆ | 3.36 |

| c₁₂ | 6.6 |

| c₁₃ | 5.4 |

Photoelastic Constants

| Constant | Value |

| p₁₁ | 0.29 |

| p₁₂ | 0.28 |

| p₁₃ | 0.24 |

| p₃₁ | 0.24 |

| p₃₃ | 0.30 |

| p₄₄ | 0.09 |

| p₆₆ | 0.02 |

Scintillation Properties

This compound is also utilized as a scintillator, a material that emits light when exposed to ionizing radiation. This property is particularly relevant in high-energy physics and medical imaging.

Scintillation Characteristics

| Property | Value | Reference(s) |

| Light Yield | ~1,400 photons/MeV | |

| Peak Emission Wavelength | 520 - 540 nm | |

| Decay Time | ~12 µs | |

| Radiation Length | 1.24 cm |

Experimental Protocols: Synthesis of this compound

High-quality single crystals of this compound are typically grown from a melt, while nanocrystalline powders can be synthesized via chemical precipitation.

Czochralski Method (Single Crystal Growth)

The Czochralski method is a widely used technique for growing large, high-quality single crystals.

Methodology:

-

Melt Preparation: High-purity lead(II) oxide (PbO) and molybdenum(VI) oxide (MoO₃) powders are mixed in a stoichiometric ratio. The mixture is placed in a platinum crucible and heated in a furnace to a temperature slightly above the melting point of PbMoO₄ (around 1070 °C).

-

Seeding: A seed crystal of this compound with a specific crystallographic orientation is attached to a rotating pull rod. The seed is lowered until it just touches the surface of the melt.

-

Crystal Pulling: The seed is then slowly pulled upwards (typically at a rate of 1-5 mm/hour) while being rotated (10-50 rpm). Careful control of the pulling rate, rotation speed, and temperature gradients is crucial for growing a high-quality, single-crystal boule.

-

Cooling: After the crystal has reached the desired size, it is slowly cooled to room temperature over several hours to prevent thermal shock and cracking.

Synthesis of Lead Molybdate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing lead molybdate (PbMoO4) nanoparticles. This compound, a material with significant acousto-optic and luminescent properties, is of growing interest in various fields, including optical devices, photocatalysis, and biomedical applications.[1] This document details established synthesis protocols, presents key experimental parameters in a comparative format, and outlines the essential characterization techniques for these nanomaterials.

Core Synthesis Methodologies

The synthesis of this compound nanoparticles can be achieved through several bottom-up approaches, each offering distinct advantages in controlling particle size, morphology, and crystallinity. The most prevalent methods include co-precipitation, hydrothermal synthesis, sonochemical synthesis, and microwave-assisted synthesis.

Co-precipitation Method

Co-precipitation is a straightforward and widely used technique for synthesizing PbMoO4 nanoparticles at room temperature.[2] This method involves the mixing of aqueous solutions of a soluble lead salt (e.g., lead nitrate) and a soluble molybdate salt (e.g., sodium molybdate) to induce the precipitation of insoluble this compound.

-

Precursor Preparation: Prepare aqueous solutions of lead nitrate (Pb(NO₃)₂) and sodium molybdate (Na₂MoO₄) with desired molar concentrations. For instance, dissolve lead nitrate and sodium molybdate in deionized water to create separate solutions.

-

Precipitation: Mix the sodium molybdate solution and the lead nitrate solution. A precipitate of this compound will form.

-

Aging: Allow the mixture to stand for a period of 3 to 10 hours to permit the precipitate to age and crystallize.[3]

-

Washing: Filter the precipitate and wash it repeatedly with deionized water and absolute ethanol to remove any unreacted precursors and byproducts.[3]

-

Drying: Dry the final product, typically in an oven at a controlled temperature (e.g., 80°C for 5 hours), to obtain the this compound nanoparticle powder.[4]

| Precursors | Molar Ratio (Pb:Mo) | pH | Temperature (°C) | Time (h) | Resulting Size (nm) | Reference |

| Pb(NO₃)₂ , Na₂MoO₄ | 1:1 | 5.5 - 7.0 | Room Temperature | 3 - 10 | - | [3][5] |

| Pb(CH₃COO)₂, Na₂MoO₄ | 1:0.5 | - | Room Temperature | 2 | 59.7 - 62.9 | [4] |

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. This technique facilitates the crystallization of nanomaterials with good control over size and morphology.[6]

-

Precursor Preparation: Dissolve a lead source (e.g., lead nitrate) and a molybdenum source (e.g., ammonium heptamolybdate) in deionized water.

-

pH Adjustment: Adjust the pH of the precursor solution using an acid or base (e.g., nitric acid or sodium hydroxide) to a desired value.

-

Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave and heat it in an oven at a specific temperature (e.g., 140-200°C) for a set duration (e.g., 24 hours).[7]

-

Cooling and Collection: Allow the autoclave to cool to room temperature naturally. Collect the resulting precipitate by centrifugation or filtration.

-

Washing and Drying: Wash the product thoroughly with deionized water and ethanol, followed by drying in an oven.[7]

Sonochemical Method

Sonochemical synthesis utilizes high-intensity ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[8] This process creates localized hot spots with extreme temperatures and pressures, facilitating chemical reactions and the formation of nanoparticles.

-

Precursor Solution: Prepare a solution containing the lead and molybdate precursors in a suitable solvent.

-

Ultrasonic Irradiation: Immerse an ultrasonic probe into the solution and irradiate it with high-frequency ultrasound (e.g., 20 kHz) for a specific duration and amplitude.

-

Product Collection: After the reaction, collect the precipitate by centrifugation or filtration.

-

Washing and Drying: Wash the collected nanoparticles with appropriate solvents (e.g., water and ethanol) and subsequently dry them.

| Ultrasonic Frequency (kHz) | Amplitude (%) | Time (min) | Resulting Morphology | Reference |

| 20 | 65 - 85 | 30 - 45 | Dendritic structures | [9][10] |

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to rapidly heat the reaction mixture. This method offers advantages such as shorter reaction times, energy efficiency, and the potential for uniform nucleation, leading to nanoparticles with a narrow size distribution.[11] It can be combined with the hydrothermal method for enhanced control.

-

Precursor Solution: Prepare an aqueous solution of lead and molybdate precursors.

-

pH Adjustment: Adjust the pH of the solution as required for the desired nanoparticle characteristics.

-

Microwave Irradiation: Place the solution in a microwave-transparent vessel and heat it in a microwave reactor at a specific temperature and for a short duration.

-

Product Recovery: Cool the solution and collect the precipitate.

-

Washing and Drying: Wash the product with deionized water and ethanol and then dry it.

| Method | Temperature (°C) | pH | Time (min) | Resulting Size (nm) | Reference |

| Microwave-assisted hydrothermal | 105 | 11 | - | 42-52 | [12] |

| Surfactant-assisted microwave | 100 | - | - | 42-69 | [13] |

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized PbMoO4 nanoparticles is crucial to understand their physicochemical properties. Key techniques include:

-

X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[1]

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques are employed to visualize the morphology, size, and size distribution of the nanoparticles.[1][14]

-

UV-Visible Spectroscopy: This technique is used to study the optical properties of the nanoparticles, such as their light absorption characteristics.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of the molybdate structure.[4]

-

Raman Spectroscopy: This technique provides information about the vibrational modes of the crystal lattice, which is characteristic of the material's structure and composition.[12]

| Technique | Purpose | Information Obtained |

| X-ray Diffraction (XRD) | Structural analysis | Crystal phase, crystallite size, lattice parameters |

| Electron Microscopy (TEM, SEM) | Morphological analysis | Particle size, shape, and surface features |

| UV-Visible Spectroscopy | Optical properties | Band gap energy, absorption spectra |

| FTIR Spectroscopy | Functional group analysis | Identification of chemical bonds and surface chemistry |

| Raman Spectroscopy | Vibrational properties | Molecular structure and crystal quality |

Concluding Remarks

The synthesis of this compound nanoparticles can be readily achieved through various methods, with co-precipitation, hydrothermal, sonochemical, and microwave-assisted routes being the most prominent. The choice of synthesis method significantly influences the resulting nanoparticle characteristics. By carefully controlling experimental parameters such as precursor concentration, pH, temperature, and reaction time, it is possible to tailor the size, morphology, and crystallinity of PbMoO4 nanoparticles for specific applications. Comprehensive characterization is essential to validate the successful synthesis and to understand the properties of these advanced materials for their application in research and development.

References

- 1. Synthesis, characterization and optical properties of nanocrystalline this compound [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. CN103387263B - this compound nano crystal material and preparation method thereof - Google Patents [patents.google.com]

- 4. jacsdirectory.com [jacsdirectory.com]

- 5. CN102010006A - Synthesis method for this compound - Google Patents [patents.google.com]

- 6. texilajournal.com [texilajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Evaluation of morphology and photoluminescent properties of PbMoO4 crystals by ultrasonic amplitude | Semantic Scholar [semanticscholar.org]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. Synthesis of PbMoO4 nanoparticles by microwave-assisted hydrothermal process and their photocatalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of PbMoO₄ Nanoparticles Using a Facile Surfactant-Assisted Microwave Process and Their Photocatalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nanocomposix.com [nanocomposix.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Lead Molybdate (PbMoO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of lead molybdate (PbMoO₄), a material of significant interest in various scientific and technological fields, including acousto-optics, scintillators, and photocatalysis. This document consolidates key data, outlines detailed experimental protocols for its synthesis and characterization, and presents visual representations of its structural and procedural aspects to support advanced research and development.

Physical Properties of this compound (PbMoO₄)

This compound is a yellow crystalline solid known for its high stability and distinct optical properties.[1] A summary of its key physical characteristics is presented in the tables below, offering a comparative look at its fundamental attributes.

Table 1: General and Crystallographic Properties of PbMoO₄

| Property | Value | Reference |

| Chemical Formula | PbMoO₄ | [2] |

| Molecular Weight | 367.14 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Crystal System | Tetragonal | [2] |

| Space Group | I4₁/a | [3] |

| Lattice Parameters | a = 5.439 Å, c = 12.112 Å | [3] |

| Density | 6.95 g/cm³ | [2] |

Table 2: Thermal and Optical Properties of PbMoO₄

| Property | Value | Reference |

| Melting Point | 1060-1070 °C | [4] |

| Thermal Expansion Coefficient ( | a) | |

| Thermal Expansion Coefficient ( | c) | |

| Refractive Index (nω) | 2.405 | [2] |

| Refractive Index (nε) | 2.283 | [2] |

| Optical Band Gap | 3.1 - 3.6 eV | [5] |

Chemical Properties of this compound (PbMoO₄)

This compound exhibits notable chemical stability. A summary of its key chemical properties is provided below.

Table 3: Chemical Characteristics of PbMoO₄

| Property | Description | Reference |

| Solubility | Insoluble in water. Soluble in nitric acid and caustic solutions like NaOH. | [6] |

| Reactivity with Acids | Reacts with strong acids. For instance, with concentrated sulfuric acid, it is expected to form lead sulfate. | [7] |

| Reactivity with Bases | Soluble in strong bases like sodium hydroxide, forming plumbites. | |

| Chemical Stability | Thermally stable up to its melting point. |

Crystal Structure

This compound crystallizes in the scheelite-type tetragonal structure.[8] In this structure, the molybdenum (Mo) atoms are tetrahedrally coordinated to four oxygen (O) atoms, forming [MoO₄] clusters. The lead (Pb) atoms are coordinated to eight oxygen atoms, forming [PbO₈] clusters.[8]

Caption: Simplified 2D representation of the PbMoO₄ crystal structure.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of PbMoO₄ are crucial for reproducible research. The following sections provide step-by-step protocols for common experimental procedures.

Synthesis of this compound

Several methods are employed for the synthesis of PbMoO₄, each offering distinct advantages in terms of particle size, morphology, and purity.

1. Co-precipitation Method Followed by Hydrothermal Treatment

This method is valued for its simplicity and ability to produce well-formed microcrystals.[8]

-

Step 1: Precursor Solution Preparation: Dissolve 5 x 10⁻³ mol of molybdic acid (H₂MoO₄) and 5 x 10⁻³ mol of lead nitrate (Pb(NO₃)₂) in 75 mL of deionized water with vigorous stirring.[8]

-

Step 2: Precipitation: A white precipitate of PbMoO₄ will form immediately upon mixing the solutions.[3]

-

Step 3: Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. Heat the autoclave to a temperature between 60 and 120 °C for 10 minutes.[8]

-

Step 4: Cooling and Washing: Allow the autoclave to cool to room temperature naturally. The precipitate is then washed several times with deionized water until the pH of the solution is neutral (~7).[8]

-

Step 5: Drying: Collect the white precipitate by filtration and dry it in an oven at 70 °C.[8]

2. Solid-State Reaction Method

This traditional method involves the high-temperature reaction of precursor oxides.

-

Step 1: Precursor Mixing: Intimately mix stoichiometric amounts of lead(II) oxide (PbO) and molybdenum(VI) oxide (MoO₃) powders in an agate mortar.

-

Step 2: Calcination: Place the mixed powder in an alumina crucible and heat it in a furnace. The reaction can start at temperatures as low as 340 °C and proceeds rapidly at 500-600 °C.[9] For complete reaction and improved crystallinity, a calcination temperature of 950 °C for 72 hours is often used.[10]

-

Step 3: Cooling: After the calcination period, allow the furnace to cool down to room temperature.

-

Step 4: Grinding: The resulting product is ground into a fine powder.

Characterization of this compound

A suite of analytical techniques is used to characterize the structural, morphological, and optical properties of synthesized PbMoO₄.

1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the material.

-

Sample Preparation: A small amount of the powdered PbMoO₄ sample is placed on a sample holder and flattened to ensure a smooth surface.

-

Instrumentation: A powder X-ray diffractometer with Cu-Kα radiation (λ = 1.5406 Å) is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 10° to 75°, with a step size of 0.02°/min.

-

Analysis: The obtained diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files for PbMoO₄ to confirm the phase and crystal structure.

2. Scanning Electron Microscopy (SEM)

SEM is employed to investigate the morphology and particle size of the synthesized PbMoO₄.

-

Sample Preparation: A small amount of the PbMoO₄ powder is mounted on an aluminum stub using double-sided conductive carbon tape. To prevent charging effects for non-conductive samples, a thin layer of a conductive material (e.g., gold or platinum) is sputter-coated onto the sample.

-

Imaging: The sample is introduced into the high-vacuum chamber of the SEM. Images are obtained using an accelerating voltage of around 6 kV.[8]

3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical properties, particularly the band gap energy, of PbMoO₄. For solid samples, diffuse reflectance spectroscopy (DRS) is often employed.

-

Sample Preparation: The powdered PbMoO₄ sample is packed into a sample holder. Barium sulfate (BaSO₄) is typically used as a reference standard.

-

Measurement: The diffuse reflectance spectrum is recorded using a UV-Vis spectrophotometer equipped with an integrating sphere accessory.

-

Analysis: The band gap energy (Eg) can be calculated from the reflectance data using the Kubelka-Munk function and Tauc plot analysis.[8]

4. Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the material, which is characteristic of its crystal structure and chemical bonding.

-

Sample Preparation: A small amount of the powdered PbMoO₄ sample is placed on a glass slide.

-

Instrumentation: A micro-Raman spectrometer is used. A common setup involves excitation with a 514.5 nm argon-ion laser or a 632.8 nm He-Ne laser.

-

Data Collection: The Raman spectrum is typically collected in the range of 50 to 1000 cm⁻¹.

-

Analysis: The positions and symmetries of the Raman peaks are analyzed to confirm the scheelite structure and identify any impurities or phase changes.

Experimental and Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of PbMoO₄.

Caption: General workflow for PbMoO₄ synthesis and characterization.

Safety and Handling

This compound is a lead compound and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and may damage fertility or the unborn child.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid creating dust. Use in a well-ventilated area. Do not eat, drink, or smoke when handling this material. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Due to its lead content, it is considered hazardous waste.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of stoichiometric this compound PbMoO4: An x-ray diffraction, Fourier transform infrared spectroscopy, and differential thermal analysis study | Journal of Materials Research | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Lead Molybdate

This technical guide provides an in-depth analysis of the core physicochemical properties of lead molybdate (PbMoO₄), specifically its melting point and density. The document is intended for researchers, scientists, and professionals in drug development and material science who require precise data and standardized experimental protocols.

Core Physicochemical Data

This compound is a yellow crystalline solid known for its high stability and low solubility in water.[1] The following table summarizes the reported values for its melting point and density from various sources.

| Physicochemical Property | Reported Value |

| Melting Point | 1060-1070 °C[2][3] |

| 1065 °C[4][5] | |

| 800 °C[6] | |

| Density | 6.92 g/cm³[7][8] |

| 6.95 g/cm³[4][9] | |

| 6.85 g/cm³[3] | |

| 6.7-7.0 g/cm³[6] |

Experimental Protocols

Precise and reproducible methodologies are critical for determining the physical properties of crystalline solids. The following sections detail standardized protocols for measuring the melting point and density of this compound.

The melting point of a crystalline solid is the temperature range over which it transitions from a solid to a liquid phase.[10] For pure compounds, this range is typically narrow, often within 1-2°C.[10] The presence of impurities can lead to a depression and broadening of the melting point range.[10][11] The capillary method is a widely used technique for this determination.[12][13]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. The open end of a thin-walled capillary tube is pressed into the powder.[12] The tube is then inverted and tapped gently to allow the solid to fall to the sealed end, packing it to a height of 2-3 mm.[14]

-

Apparatus Setup: The packed capillary tube is placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube, adjacent to a calibrated thermometer.[12][14]

-

Heating: The sample is heated at a steady and slow rate, typically around 1-2°C per minute, especially when approaching the anticipated melting point.[12][13] An initial rapid heating can be performed to find an approximate melting point, followed by a more careful measurement with a fresh sample.[12]

-

Observation and Measurement: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the range.[11]

Caption: Workflow for Melting Point Determination.

Density is an intrinsic physical property that measures the mass of a substance per unit volume.[15] For an irregularly shaped solid like a crystalline powder or aggregate, the density can be accurately determined using the liquid displacement method, based on Archimedes' principle.

Methodology:

-

Mass Measurement: The mass of the dry this compound sample is accurately measured using an analytical balance.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water, as this compound's solubility is negligible). The initial volume of the liquid (V₁) is recorded.[16]

-

Displacement: The weighed solid sample is carefully and gently placed into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.[16]

-

Final Volume Measurement: The new volume of the liquid with the submerged solid (V₂) is recorded.[16]

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes (V = V₂ - V₁). The density (ρ) is then calculated using the formula: ρ = mass / volume.

Caption: Workflow for Density Determination.

Synthesis of this compound

The properties of this compound can be influenced by its synthesis method. A common laboratory-scale preparation is through a wet chemistry precipitation reaction.[17] This ensures a high-purity product suitable for detailed analysis.

Methodology:

A synthesis of this compound powder can be achieved by reacting a solution of lead nitrate (Pb(NO₃)₂) with a solution of ammonium molybdate ((NH₄)₂MoO₄).[17]

-

Precursor Preparation: Separate aqueous solutions of lead nitrate and ammonium molybdate are prepared.

-

Precipitation: The lead nitrate solution is added dropwise to the ammonium molybdate solution under constant stirring. A white precipitate of this compound forms immediately.[17]

-

Separation and Purification: The precipitate is collected from the solution via filtration. It is then washed to remove any unreacted precursors and byproducts.

-

Drying and Roasting: The collected powder is dried to remove residual water and may be subsequently roasted at an elevated temperature (e.g., 480-500 °C) to ensure complete reaction and achieve the desired crystallinity.[17][18]

Caption: Synthesis of this compound Powder.

References

- 1. CAS 10190-55-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | Lead(II) molybdate | PbMoO4 - Ereztech [ereztech.com]

- 3. echemi.com [echemi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. aaamolybdenum.com [aaamolybdenum.com]

- 6. This compound - PbMoO4 [steeldata.info]

- 7. americanelements.com [americanelements.com]

- 8. Lead (II) Molybdate - ProChem, Inc. [prochemonline.com]

- 9. Crystal: this compound - PbMoO4 - SurfaceNet [surfacenet.de]

- 10. chm.uri.edu [chm.uri.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. mt.com [mt.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 16. wjec.co.uk [wjec.co.uk]

- 17. PbMoO4 Synthesis from Ancient Lead and Its Single Crystal Growth for Neutrinoless Double Beta Decay Search | MDPI [mdpi.com]

- 18. CN102010006A - Synthesis method for this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electronic Structure of Lead Molybdate (PbMoO₄)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lead molybdate (PbMoO₄), a material with a scheelite-type tetragonal crystal structure, has garnered significant interest due to its notable acousto-optic, luminescent, and photocatalytic properties. A fundamental understanding of its electronic structure is paramount for the strategic design and development of novel applications, including in the pharmaceutical and biomedical fields where photosensitizers and imaging agents are of interest. This technical guide provides a comprehensive overview of the electronic structure of PbMoO₄, detailing its band gap, density of states, and the experimental and theoretical methodologies employed for their characterization. All quantitative data are summarized in structured tables, and key experimental protocols are described in detail. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

This compound (PbMoO₄) is a crystalline inorganic compound that crystallizes in a tetragonal system.[1][2] Its properties are intrinsically linked to its electronic structure, which dictates how electrons behave within the material and interact with light. Key parameters of its electronic structure include the band gap energy (Eg), which is the energy difference between the top of the valence band and the bottom of the conduction band, and the density of states (DOS), which describes the number of available electronic states at each energy level. This guide will delve into the intricacies of PbMoO₄'s electronic structure, providing both theoretical and experimental perspectives.

Crystal and Electronic Structure

Crystal Structure

This compound adopts a scheelite-type tetragonal crystal structure with the space group I4₁/a.[2][3] The unit cell contains molybdenum atoms tetrahedrally coordinated to four oxygen atoms, forming [MoO₄] clusters, and lead atoms coordinated to eight oxygen atoms, forming [PbO₈] dodecahedra.[3] The arrangement of these polyhedra determines the overall electronic properties of the material.

Electronic Band Structure and Density of States

The electronic band structure of PbMoO₄ has been investigated through both theoretical calculations and experimental observations. It is generally considered to be a semiconductor with a band gap in the near-ultraviolet region.[4][5]

The valence band (VB) is primarily formed by the hybridization of O 2p orbitals and Pb 6s orbitals.[4] The top of the valence band is significantly influenced by the Pb 6s states, which distinguishes it from other scheelite molybdates like BaMoO₄ and CdMoO₄.[4][6]

The conduction band (CB) is mainly composed of Mo 4d orbitals, with some contribution from Pb 6p orbitals at the bottom of the conduction band.[4] The nature of the band gap, whether it is direct or indirect, has been a subject of discussion in the literature, with some studies suggesting an indirect band gap, while others have fitted experimental data to a direct band gap model.[4][5] Theoretical calculations based on Density Functional Theory (DFT) have indicated that PbMoO₄ has an indirect band gap.[4]

The partial density of states (pDOS) reveals the specific contributions of each atomic orbital to the overall electronic structure. In PbMoO₄, the O 2p states are dominant in the valence band, with a significant contribution from Pb 6s states near the valence band maximum. The conduction band minimum is primarily composed of Mo 4d states.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the electronic structure of this compound.

| Property | Value | Reference(s) |

| Crystal System | Tetragonal | [1][2] |

| Space Group | I4₁/a | [2][3] |

| Lattice Parameters (Å) | a = 5.433, c = 12.110 | [2] |

| Density (g/cm³) | 6.95 | [1] |

Table 1: Crystallographic Data for PbMoO₄.

| Experimental Method | Band Gap (Eg) [eV] | Nature of Band Gap | Reference(s) |

| Optical Absorption Spectroscopy | 3.45 | Direct | [4][5] |

| Optical Absorption Spectroscopy | 3.1 - 3.6 | - | [4] |

| Linear Absorption Analysis | 3.12 | - | [5] |

| Transmission Spectrum Analysis | 3.07 | Direct | [7] |

Table 2: Experimental Band Gap Values for PbMoO₄.

| Theoretical Method | Band Gap (Eg) [eV] | Nature of Band Gap | Reference(s) |

| DFT (PBEsol) | 2.67 | Indirect | [8] |

Table 3: Theoretical Band Gap Values for PbMoO₄. Note that DFT calculations with standard functionals like PBEsol are known to underestimate the band gap.

| Parameter | Value | Reference(s) |

| Pressure Derivative (dEg/dP) [meV/GPa] | -53.8 | [4][5] |

Table 4: Pressure Dependence of the Band Gap for PbMoO₄.

Experimental Protocols

Synthesis of PbMoO₄ Micro-Octahedrons

A common method for synthesizing PbMoO₄ microcrystals is through co-precipitation.

Protocol:

-

Dissolve 5 × 10⁻³ mol of molybdic acid (H₂MoO₄) and 5 × 10⁻³ mol of lead nitrate (Pb(NO₃)₂) in 75 mL of deionized water at room temperature.[3]

-

Stir the solution vigorously for a few minutes to allow for the precipitation of PbMoO₄.

-

The resulting precipitate can be collected by centrifugation or filtration and washed several times with deionized water and ethanol to remove any unreacted precursors.

-

The final product can be dried in an oven at a moderate temperature (e.g., 60-80 °C).

-

For further processing, the synthesized micro-octahedrons can be subjected to conventional hydrothermal treatment at temperatures ranging from 60 to 120 °C for a short duration (e.g., 10 minutes).[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy for Band Gap Determination

UV-Vis spectroscopy is a primary technique for determining the optical band gap of semiconductor materials.

Protocol:

-

Sample Preparation:

-

For powder samples, prepare a uniform dispersion in a suitable solvent (e.g., ethanol) and deposit it as a thin film on a transparent substrate (e.g., quartz or FTO glass) using techniques like drop-casting or spin-coating.

-

Alternatively, for diffuse reflectance measurements, the powder can be pressed into a compact pellet.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Allow the instrument's lamps (deuterium and tungsten) to warm up for at least 15-30 minutes to ensure stable output.

-

Perform a baseline correction using a reference sample (the transparent substrate for thin films or a standard reflectance material like BaSO₄ for powders).

-

-

Data Acquisition:

-

Measure the absorbance or reflectance spectrum of the sample over a wavelength range that covers the absorption edge of PbMoO₄ (typically 200-800 nm).[9]

-

-

Data Analysis (Tauc Plot Method):

-

Convert the measured wavelength (λ) in nm to photon energy (E) in eV using the equation: E = 1240 / λ.[10]

-

Calculate the absorption coefficient (α) from the absorbance (A) and the film thickness (t) using the Beer-Lambert law: α = 2.303 * A / t. For diffuse reflectance data, the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to α, is used.[11][12]

-

The relationship between the absorption coefficient and the photon energy for a semiconductor is given by the Tauc equation: (αhν)n = B(hν - Eg), where hν is the photon energy, B is a constant, and the exponent 'n' depends on the nature of the electronic transition (n = 2 for a direct allowed transition and n = 1/2 for an indirect allowed transition).[13][14]

-

Plot (αhν)n versus hν.

-

Extrapolate the linear portion of the plot to the energy axis (where (αhν)n = 0) to determine the band gap energy (Eg).[9]

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface.

Protocol:

-

Sample Preparation:

-

Mount the PbMoO₄ powder or thin film on a sample holder using double-sided adhesive tape or a mechanical clip.

-

Ensure the sample is clean and free from surface contaminants. If necessary, in-situ cleaning using a low-energy ion beam (e.g., Ar⁺) can be performed, although this may alter the surface chemistry.

-

-

Instrument Setup:

-

Data Acquisition:

-

Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface.[16]

-

Perform high-resolution scans over the specific binding energy ranges of the elements of interest (Pb 4f, Mo 3d, O 1s) to determine their chemical states and bonding environments.[17]

-

-

Data Analysis:

-

The binding energies of the detected photoelectrons are calibrated using a reference peak, typically the C 1s peak from adventitious carbon at 284.8 eV.

-

The high-resolution spectra are fitted with appropriate peak shapes (e.g., Gaussian-Lorentzian) to deconvolve different chemical states. The binding energies of the Mo 3d peaks can distinguish between different oxidation states (e.g., Mo⁶⁺, Mo⁵⁺, Mo⁴⁺).[17]

-

Theoretical Methodology: Density Functional Theory (DFT)

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials from first principles.

Protocol for a Typical DFT Calculation of PbMoO₄ Electronic Structure:

-

Input Structure:

-

Start with the experimentally determined crystal structure of PbMoO₄ (space group I4₁/a with the corresponding lattice parameters and atomic positions).[2]

-

-

Computational Parameters:

-

Software: A plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO is commonly used.[4]

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is crucial. The Generalized Gradient Approximation (GGA) with the PBEsol functional has been shown to provide good results for the structural properties of solids.[4] Hybrid functionals like HSE06 can provide more accurate band gap predictions.

-

Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials are used to describe the interaction between the core and valence electrons.[4]

-

Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 520 eV) is required to ensure the convergence of the total energy.[4]

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh should be tested for convergence.

-

-

Calculation Workflow:

-

Geometry Optimization: The crystal structure (both lattice parameters and atomic positions) is relaxed to find the ground-state configuration by minimizing the forces on the atoms.

-

Self-Consistent Field (SCF) Calculation: A static SCF calculation is performed on the optimized structure to obtain the ground-state electronic density and total energy.

-

Band Structure and Density of States (DOS) Calculation: Non-self-consistent calculations are then performed along high-symmetry paths in the Brillouin zone to obtain the electronic band structure. The DOS and partial DOS (pDOS) are calculated to analyze the contributions of different atomic orbitals to the electronic states.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

Conclusion

This technical guide has provided a detailed examination of the electronic structure of this compound. The combination of experimental data and theoretical calculations offers a robust understanding of its band gap, density of states, and the underlying contributions of its constituent atoms. The provided experimental and computational protocols serve as a valuable resource for researchers aiming to characterize PbMoO₄ and similar materials. A thorough comprehension of the electronic structure is the cornerstone for harnessing the full potential of this compound in advanced applications, from optoelectronics to targeted drug delivery systems where light-activated therapies are a growing field of interest. The presented data and workflows are intended to empower researchers in their endeavors to innovate and develop next-generation technologies based on this versatile material.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal: this compound - PbMoO4 - SurfaceNet [surfacenet.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and optical properties of nanocrystalline this compound [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. allanchem.com [allanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. youtube.com [youtube.com]

- 14. Tauc plot - Wikipedia [en.wikipedia.org]

- 15. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 16. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the X-ray Diffraction Analysis of Lead Molybdate (PbMoO4) Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and X-ray diffraction (XRD) analysis of lead molybdate (PbMoO4) powder. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, data interpretation methods, and a fundamental understanding of the characterization of this inorganic compound.

Introduction to this compound and its Characterization

This compound (PbMoO4) is a crystalline material with a scheelite-type tetragonal structure.[1][2][3] Its unique optical and electronic properties make it a material of interest in various technological applications, including acousto-optic modulators, scintillators, and photocatalysts. For any application, a thorough characterization of the material's crystal structure and purity is paramount. X-ray diffraction (XRD) is a non-destructive analytical technique that serves as a primary tool for this purpose. It provides detailed information about the crystallographic structure, phase composition, and crystallite size of powdered materials.

This guide will delve into the common synthesis routes for producing this compound powder and provide a step-by-step approach to its XRD analysis, from sample preparation to advanced data refinement.

Synthesis of this compound Powder: Experimental Protocols

The properties of this compound powder are highly dependent on the synthesis method. Below are detailed protocols for three common synthesis techniques.

Co-precipitation Method

This method is widely used for the synthesis of this compound nanoparticles at room temperature.[2]

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare a 0.4 M solution of lead nitrate (Pb(NO₃)₂) by dissolving the appropriate amount in deionized water.

-

Prepare a 0.4 M solution of sodium molybdate (Na₂MoO₄) by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Slowly add the lead nitrate solution dropwise to the sodium molybdate solution under constant magnetic stirring.

-

A white precipitate of this compound will form immediately.

-

-

Washing and Collection:

-

Continue stirring the mixture for a predetermined duration (e.g., 1-2 hours) to ensure a complete reaction.

-

The precipitate is then collected by centrifugation or filtration.

-

Wash the collected powder several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final powder in an oven at a controlled temperature (e.g., 80°C) for several hours to obtain the this compound powder.

-

Hydrothermal Synthesis

Hydrothermal synthesis allows for the formation of well-crystallized this compound particles.[1]

Experimental Protocol:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of lead acetate (Pb(CH₃COO)₂) and ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) separately in deionized water.

-

-

Hydrothermal Reaction:

-

Mix the two solutions in a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a set duration (e.g., 24 hours).[1]

-

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting white precipitate by filtration.

-

-

Washing and Drying:

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the powder in an oven at a suitable temperature (e.g., 70-80°C).

-

Solid-State Reaction Method

This method involves the direct reaction of solid precursors at high temperatures.

Experimental Protocol:

-

Precursor Preparation:

-

Thoroughly mix stoichiometric amounts of lead(II) oxide (PbO) and molybdenum(VI) oxide (MoO₃) powders in an agate mortar with a pestle. Using a grinding medium like acetone can ensure homogeneity.[1]

-

-

Calcination:

-

Press the mixed powder into a pellet.

-

Place the pellet in a furnace and heat it at a specific temperature (e.g., 650°C) for an extended period (e.g., 12 hours) to facilitate the solid-state reaction.[1]

-

-

Homogenization and Re-calcination (Optional):

-

For a more complete reaction, the pellet can be re-homogenized by grinding and then subjected to another heat treatment at a higher temperature (e.g., 750°C for 12 hours).[1]

-

-

Cooling:

-

Allow the furnace to cool down to room temperature to obtain the final this compound powder.

-

X-ray Diffraction Analysis of this compound Powder

XRD analysis is crucial for confirming the crystalline phase and determining the structural parameters of the synthesized this compound powder.

Experimental Protocol for XRD Measurement

-

Sample Preparation:

-

Finely grind the synthesized this compound powder using an agate mortar and pestle to ensure a random orientation of the crystallites.

-

Mount the powder onto a sample holder. Ensure a flat and smooth surface to minimize experimental errors.

-

-

Instrument Parameters:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

The data is typically collected over a 2θ range of 10° to 75° with a step size of 0.02°/min.[3]

-

-

Data Acquisition:

-

The instrument software is used to control the scan and record the diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ).

-

Data Presentation and Interpretation

The obtained XRD pattern is a fingerprint of the crystalline material. The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparing them with a standard reference database, such as the Joint Committee on Powder Diffraction Standards (JCPDS). For this compound, the standard reference is JCPDS card no. 44-1486, which corresponds to the tetragonal scheelite structure.[1][2][4]

Table 1: Crystallographic Data for Tetragonal this compound (PbMoO₄)

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| JCPDS Card No. | 44-1486 |

Table 2: X-ray Diffraction Data for this compound (PbMoO₄) based on JCPDS Card No. 44-1486

| 2θ (°) (Cu Kα) | d-spacing (Å) | (hkl) | Relative Intensity (I/I₀) |

| ~17.8 | ~4.98 | (101) | Moderate |

| ~27.6 | ~3.23 | (112) | Strong |

| ~29.5 | ~3.03 | (004) | Moderate |

| ~32.9 | ~2.72 | (200) | Moderate |

| ~35.9 | ~2.50 | (202) | Low |

| ~37.8 | ~2.38 | (114) | Moderate |

| ~43.6 | ~2.07 | (204) | Moderate |

| ~47.4 | ~1.92 | (220) | Moderate |

Note: The exact 2θ values and relative intensities can vary slightly depending on the experimental conditions and sample characteristics.

Crystallite Size Determination

The average crystallite size of the this compound nanoparticles can be estimated from the broadening of the XRD peaks using the Scherrer equation:

D = (K * λ) / (β * cos(θ))

Where:

-

D is the average crystallite size.

-

K is the Scherrer constant (typically ~0.9).

-

λ is the X-ray wavelength (1.5406 Å for Cu Kα).

-

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

-

θ is the Bragg angle.

Rietveld Refinement

For a more detailed structural analysis, Rietveld refinement can be employed. This is a powerful technique that involves fitting a calculated diffraction pattern to the experimental data. By refining various parameters, it is possible to obtain precise information about:

-

Lattice parameters (a, b, c)

-

Atomic positions within the unit cell

-

Site occupancy factors

-

Crystallite size and microstrain

The Rietveld method is particularly useful for complex patterns with overlapping peaks and for quantitative phase analysis in multiphase samples.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental and analytical processes described in this guide.

Caption: Experimental Workflow for PbMoO4 Powder XRD Analysis

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive X-ray diffraction analysis of this compound powder. By following the outlined experimental protocols and data analysis procedures, researchers can effectively characterize the structural properties of PbMoO4, ensuring the quality and suitability of the material for their specific applications. The combination of standard XRD techniques with advanced methods like Rietveld refinement allows for a deep understanding of the crystalline nature of this compound, which is essential for the advancement of materials science and its application in diverse fields, including drug development and delivery systems where crystalline inorganic carriers are utilized.

References

Solubility of Lead Molybdate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead(II) molybdate (PbMoO₄) in various solvents. Understanding the solubility characteristics of this inorganic compound is crucial for its application in diverse fields, including materials science, analytical chemistry, and potentially in specialized areas of drug development where lead- or molybdenum-containing compounds are investigated. This document details quantitative solubility data, experimental protocols for solubility determination, and the underlying chemical principles governing its dissolution.

Executive Summary

Lead molybdate is a sparingly soluble salt in aqueous solutions. Its solubility is significantly influenced by the pH of the solvent, demonstrating amphoteric behavior with increased solubility in both acidic and alkaline environments. In most organic solvents, this compound is considered practically insoluble. This guide presents the available quantitative solubility data in a structured format, outlines a detailed experimental workflow for determining its solubility, and provides insights into the dissolution mechanisms.

Quantitative Solubility Data

The solubility of this compound in different solvent systems is summarized in the tables below. The data has been compiled from various scientific sources.

Table 1: Solubility of this compound in Aqueous Systems

| Solvent System | Temperature (°C) | Solubility | Ksp / pKsp | Source(s) |

| Water (H₂O) | 20 | 1.7 x 10⁻⁵ g/100 mL | [1] | |

| Water (H₂O) | 25 | 1.2 x 10⁻⁶ g/100 g | [2] | |

| Water (H₂O) | Room Temperature | 1.16 x 10⁻⁵ g | [3] | |

| Water (H₂O) | 25 | Molar Solubility: ~1.0 x 10⁻⁷ mol/L (Calculated from pKsp) | pKsp: 13 | [2] |

| Water (H₂O) | Not Specified | Conditional Solubility Product: 1.2 (± 0.3) x 10⁻¹³ | [4] |

Table 2: Qualitative and Semi-Quantitative Solubility in Acidic and Alkaline Solutions

| Solvent | Observation | Source(s) |

| Nitric Acid (HNO₃) | Highly soluble | [1] |

| Hydrochloric Acid (HCl) | Soluble | [1] |

| Sulfuric Acid (H₂SO₄) | Decomposed | [1] |

| Sodium Hydroxide (NaOH) | Soluble (especially when freshly precipitated) | [5][6] |

Table 3: Qualitative Solubility in Organic Solvents

| Solvent | Solubility | Source(s) |

| Ethanol | Insoluble | [7] |

| Acetone | Insoluble | General chemical properties |

| Methanol | Insoluble | General chemical properties |

| Dimethylformamide (DMF) | Insoluble | General chemical properties |

Dissolution Mechanisms

The solubility of this compound is governed by equilibrium reactions that are sensitive to the chemical environment.

In Water

In pure water, this compound dissociates to a very small extent into its constituent ions:

PbMoO₄(s) ⇌ Pb²⁺(aq) + MoO₄²⁻(aq)

The very low value of the solubility product constant (Ksp) indicates that the equilibrium lies far to the left, resulting in minimal solubility.

In Acidic Solutions

In acidic solutions, the molybdate ion (MoO₄²⁻) is protonated to form various polymolybdate species or molybdic acid (H₂MoO₄).[8] This reaction removes molybdate ions from the solution, shifting the dissolution equilibrium of this compound to the right and thereby increasing its solubility. The reaction with nitric acid can be represented as:

PbMoO₄(s) + 2H⁺(aq) → Pb²⁺(aq) + H₂MoO₄(aq)

In Alkaline Solutions

In strongly alkaline solutions, this compound exhibits amphoteric behavior. The lead(II) ion can form soluble hydroxo complexes, such as the plumbite ion ([Pb(OH)₄]²⁻).[9] This complexation removes lead ions from the solution, which also shifts the dissolution equilibrium to the right, leading to increased solubility. The dissolution in sodium hydroxide can be represented as:

PbMoO₄(s) + 4OH⁻(aq) → [Pb(OH)₄]²⁻(aq) + MoO₄²⁻(aq)

Experimental Protocol for Solubility Determination

A generalized experimental protocol for determining the solubility of this compound in a given solvent using the gravimetric method is provided below. This method is adaptable for various aqueous and non-aqueous solvents.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is determined.

Materials and Apparatus

-

This compound (PbMoO₄), pure solid

-

Solvent of interest (e.g., deionized water, acidic solution, alkaline solution)

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or beaker of known mass

-

Analytical balance

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath and agitate at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the supernatant using a calibrated pipette.

-

Immediately filter the withdrawn sample through a fine-pored filter (e.g., 0.22 µm) to remove any suspended microcrystals.

-

-

Gravimetric Determination:

-

Transfer the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition temperature of this compound (e.g., 110 °C).

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the dry this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Determine the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of sample (mL)) x 100

-

Visualizations

Logical Relationship of Dissolution in Different Media

The following diagram illustrates the factors influencing the dissolution of this compound.

Caption: Dissolution pathways of this compound in different aqueous media.

Experimental Workflow for Gravimetric Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

Conclusion

The solubility of this compound is highly dependent on the solvent system. It is sparingly soluble in water but exhibits significantly increased solubility in both acidic and alkaline solutions due to the formation of soluble species of its constituent ions. For practical applications in research and development, particularly where dissolution is required, the use of acidic or alkaline media is necessary. The insolubility of this compound in common organic solvents limits its application in non-aqueous systems unless complexing agents are employed. The provided experimental protocol offers a reliable method for determining the solubility of this compound in various media, which is essential for quality control and the development of new applications.

References

- 1. aaamolybdenum.com [aaamolybdenum.com]

- 2. This compound | 10190-55-3 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. The solubility products of some slightly soluble lead salts and the potentiometric titration of molybdate, tungstate, perrhenate and fluoride with use of a lead ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(VI) [drugfuture.com]

- 6. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]

- 7. Table 4-2, Physical and Chemical Properties of Lead and Compounds - Toxicological Profile for Lead - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. imoa.info [imoa.info]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Historical Development of Lead Molybdate (PbMoO₄) Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead molybdate (PbMoO₄), a material with a rich scientific history, has been the subject of intensive research for over a century. Initially recognized for its properties as a vibrant and durable pigment, its unique acousto-optic characteristics later propelled it to the forefront of materials science, revolutionizing laser technology. This in-depth technical guide provides a comprehensive overview of the historical development of this compound research, detailing the evolution of its synthesis, characterization, and applications. This document serves as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the foundational work and key advancements that have shaped our current knowledge of this important material.

Early Discoveries and Pigment Applications

The investigation into this compound's properties began in the late 19th and early 20th centuries, primarily driven by the search for new and improved pigments. In 1863, H. Schultze first noted the potential of molybdate as a pigment constituent in his studies of lead, chromium, and molybdenum compounds.[1] Molybdate orange, a brilliant and robust orange pigment, was patented in 1930 by Lederle in Germany.[2] This pigment is a solid solution of lead chromate, this compound, and lead sulfate.[2] The commercialization of molybdate orange pigments gained momentum in the 1930s, finding widespread use in paints, printing inks, and plastics due to their vibrant color and high hiding power.[1]

The Dawn of Acousto-Optics: A New Era for this compound

A significant turning point in this compound research occurred in the late 1960s with the discovery of its exceptional acousto-optic properties. In 1969, researchers at Bell Laboratories identified this compound as a melt-grown crystal with a high figure of merit for acousto-optic device applications.[3][4] This discovery was pivotal, as it opened up new avenues for the use of this compound in advanced optical technologies. Its high acousto-optic figure of merit, coupled with a relatively low acoustic loss, made it an ideal material for use in acousto-optic modulators and deflectors, which are critical components in laser systems for controlling the intensity and position of a laser beam.[5][6]

Evolution of Synthesis Methodologies

The methods for synthesizing this compound have evolved significantly over time, driven by the demand for higher purity, larger crystals, and specific morphologies.

Precipitation Methods

Precipitation from aqueous solutions represents one of the earliest and most straightforward methods for producing this compound powder. This technique was historically used in analytical chemistry for the gravimetric determination of lead and molybdenum.[7][8]

Historical Experimental Protocol: Precipitation for Gravimetric Analysis

A common historical procedure for the quantitative precipitation of this compound for analytical purposes involved the following steps:

-

An acidic solution containing lead ions was heated to boiling.

-

A solution of ammonium molybdate was slowly added to the hot lead solution with constant stirring to precipitate this compound.

-

The precipitate was then filtered, washed with hot water to remove impurities, dried, and weighed.

This method, while effective for analytical purposes, often yielded fine particles that could be difficult to filter.[9]

Solid-State Reaction

The solid-state reaction method involves the high-temperature reaction of precursor powders, typically lead oxide (PbO) and molybdenum trioxide (MoO₃). This method has been employed for the large-scale production of this compound powder for various applications.

Early Experimental Protocol: Solid-State Synthesis

A typical early-stage solid-state synthesis procedure would involve:

-

Stoichiometric amounts of lead oxide (PbO) and molybdenum trioxide (MoO₃) powders were intimately mixed.

-

The powder mixture was then calcined in a furnace at temperatures ranging from 600 to 800°C for several hours.

-

The resulting product was then cooled and ground to obtain a homogenous this compound powder.

Czochralski Method for Single Crystal Growth

The advent of the Czochralski method in the mid-20th century was a critical development for producing large, high-quality single crystals of this compound, which were essential for its application in acousto-optic devices.[10][11]

Historical Experimental Protocol: Czochralski Growth (circa 1970s)

A representative protocol for growing this compound single crystals using the Czochralski technique in the 1970s is outlined below:

-

Melt Preparation: A stoichiometric mixture of high-purity lead oxide (PbO) and molybdenum trioxide (MoO₃) was placed in a platinum crucible.

-

Melting: The crucible was heated in a Czochralski furnace to a temperature slightly above the melting point of this compound (approximately 1065°C).

-

Seeding: A seed crystal of this compound with a specific crystallographic orientation was lowered to touch the surface of the melt.

-

Crystal Pulling: The seed crystal was then slowly pulled upwards (e.g., at a rate of 1-3 mm/h) while being rotated (e.g., at 10-50 rpm).[5] The temperature of the melt was carefully controlled to maintain a stable crystal diameter.

-

Cooling: After reaching the desired length, the crystal was slowly cooled to room temperature to minimize thermal stress and prevent cracking.

Bridgman Method

The Bridgman method provided an alternative technique for growing single crystals, particularly advantageous for materials prone to compositional changes due to volatile components at high temperatures.[5]

Historical Experimental Protocol: Vertical Bridgman Method

A typical vertical Bridgman growth process for this compound involved the following steps:

-

Crucible Preparation: A stoichiometric mixture of PbO and MoO₃ was placed in a sealed crucible, often made of platinum, with a seed crystal at the bottom.[5]

-

Furnace Setup: The crucible was positioned in a vertical furnace with a defined temperature gradient, having a hot zone above the melting point and a cold zone below it.

-

Melting and Soaking: The entire crucible was initially heated in the hot zone to ensure complete melting and homogenization of the charge.

-

Crystal Growth: The crucible was then slowly lowered through the temperature gradient. Solidification began at the seed crystal and progressed upwards, forming a single crystal.

-

Cooling: Once the entire melt had solidified, the crucible was slowly cooled to room temperature.

Advancements in Characterization Techniques

The development of sophisticated characterization techniques has been instrumental in understanding the structure-property relationships of this compound.

X-ray Diffraction (XRD)

X-ray diffraction has been a cornerstone for the structural analysis of this compound since the mid-20th century. Early XRD studies confirmed its tetragonal crystal structure, belonging to the scheelite group. Historical XRD data provided the fundamental lattice parameters of the unit cell.

Raman Spectroscopy

Raman spectroscopy emerged as a powerful tool for investigating the vibrational properties of this compound. Early studies in the late 1960s and 1970s, utilizing laser excitation sources, identified the characteristic Raman-active vibrational modes of the MoO₄²⁻ tetrahedral ions within the crystal lattice.[12][13] These studies provided insights into the interatomic forces and the symmetry of the crystal structure.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound as reported in historical literature.

Table 1: Historical Physical and Optical Properties of this compound

| Property | Reported Value | Year of Publication | Reference |

| Crystal System | Tetragonal | 1969 | [3] |

| Space Group | I4₁/a | 1973 | [3] |

| Lattice Constant (a) | 5.4312 Å | 1973 | [3] |

| Lattice Constant (c) | 12.1065 Å | 1973 | [3] |

| Density | 6.95 g/cm³ | 1969 | [3] |

| Melting Point | 1065 °C | 1970 | [5] |

| Refractive Index (n₀ @ 632.8 nm) | ~2.386 | 1969 | [3] |

| Refractive Index (nₑ @ 632.8 nm) | ~2.261 | 1969 | [3] |

| Transparency Range | 0.42 - 5.5 µm | 1969 | [3] |

Table 2: Historical Acousto-Optic Properties of this compound

| Property | Reported Value | Year of Publication | Reference |

| Acousto-Optic Figure of Merit (M₂) | 36.3 x 10⁻¹⁸ s³/g | 1969 | [3] |

| Acoustic Velocity (Longitudinal,) | 3.63 x 10⁵ cm/s | 1969 | [3] |

| Acoustic Attenuation (@ 500 MHz) | ~2.5 dB/µs | 1971 | [6] |

Conclusion